molecular formula C2H6FP B3343167 Dimethyl fluorophosphine CAS No. 507-15-3

Dimethyl fluorophosphine

Cat. No. B3343167
CAS RN: 507-15-3
M. Wt: 80.04 g/mol
InChI Key: LEGMSOILNHRRRA-UHFFFAOYSA-N
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Description

Dimethyl fluorophosphine is a chemical compound with the formula C2H6FP . Its molecular weight is 80.0412 . The IUPAC Standard InChI for Dimethyl fluorophosphine is InChI=1S/C2H6FP/c1-4(2)3/h1-2H3 .

Scientific Research Applications

Super-Pnicogen Bonding in Radical Anion Fluorophosphine Dimer

Dimethyl fluorophosphine contributes to the understanding of pnicogen bonding. A study by Setiawan and Cremer (2016) examined the lumo of the pnicogen-bonded fluoro-phosphine dimer, revealing insights into the covalent character and electron delocalization in these complexes. This research is significant for understanding the bonding and stabilization in radical anion and dianion forms of fluorophosphine dimers (Setiawan & Cremer, 2016).

Phosphine Ligand Synthesis and Properties

Research conducted by Romain et al. (2000) involved synthesizing various phosphines, including dimethyl fluorophosphine derivatives. This study evaluated the donor properties of phosphines and their influence on nickel complexes, providing a basis for understanding the electronic effects of methyl and fluoro groups in phosphine chemistry (Romain et al., 2000).

Photophysical Characterization in Membrane Probes

Dimethyl BODIPY fluorophores, which include dimethyl fluorophosphine, have been characterized in biological applications. Dahim et al. (2002) studied the fluorescence behavior of these lipids in cellular biology, revealing how fluorescence properties change with concentration and lipid packing density. This research aids in understanding the application of fluorophosphine derivatives in cell imaging and membrane studies (Dahim et al., 2002).

Luminescence and Cytotoxicity in Gold(I) Complexes

Balasingham et al. (2012) explored the photophysical and cytotoxic behavior of gold(I) triphenylphosphine complexes containing dimethyl fluorophosphine derivatives. Their findings indicate significant cytotoxicity against carcinoma cells and potential applications in room-temperature luminescence for cell imaging microscopy. This demonstrates the application of fluorophosphine derivatives in developing gold-based anticancer agents (Balasingham et al., 2012).

properties

IUPAC Name

fluoro(dimethyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FP/c1-4(2)3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGMSOILNHRRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198750
Record name Dimethyl fluorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl fluorophosphine

CAS RN

507-15-3
Record name Dimethyl fluorophosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl fluorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
GV RÖSCHENTHALER - Dynamic Mass Spectrometry, 1970 - Heyden
Number of citations: 0
LJ STANGELAND - Chemischer Informationsdienst, 1973 - actachemscand.org
… They also found that dimethyl fluorophosphine and methanol gave methyl dimethylphosphinite and dimethyl difluorophosphorane.4 With regard to the mechanism of the reaction …
Number of citations: 1 actachemscand.org

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